molecular formula C11H11F3N2O3 B2649536 6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1620899-71-9

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B2649536
CAS No.: 1620899-71-9
M. Wt: 276.215
InChI Key: JECSJGSIUSLMJM-UHFFFAOYSA-N
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Description

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid is a heterocyclic compound that features a morpholine ring, a trifluoromethyl group, and a pyridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with morpholine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholine ring can influence its solubility and bioavailability. These interactions can modulate biological activities, making the compound useful in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the combination of its trifluoromethyl group and morpholine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

6-morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7(10(17)18)1-2-8(15-9)16-3-5-19-6-4-16/h1-2H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECSJGSIUSLMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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